zinc;ethylbenzene;iodide

Description

The term "zinc;ethylbenzene;iodide" likely refers to organozinc iodide complexes or ethylbenzene derivatives involving zinc and iodide. For instance, 4-[(ethoxycarbonyl)phenyl]zinc iodide is an organozinc iodide used in cross-coupling reactions , and ethylbenzene (C₆H₅C₂H₅) is a hydrocarbon commonly studied for its industrial applications and environmental behavior . Zinc iodide (ZnI₂), a binary salt, is noted for its role in synthetic chemistry and material science . This article examines these components and their analogs in detail.

Properties

Molecular Formula |

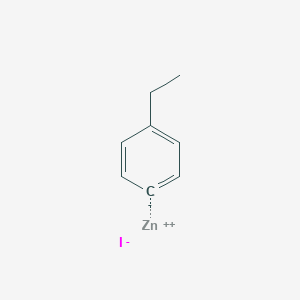

C8H9IZn |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

zinc;ethylbenzene;iodide |

InChI |

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

WMVIAIANRSYFMN-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=[C-]C=C1.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Role of Zinc Activation

Zinc’s reactivity is critical for this synthesis. Untreated zinc often exhibits sluggish kinetics due to surface oxidation. To enhance reactivity, zinc is frequently activated via pre-treatment with dilute hydrochloric acid or by forming a zinc-copper couple. The latter involves amalgamating zinc with copper (1–10% w/w), which creates localized galvanic cells that accelerate the reaction. For instance, Lachman’s improved method employs a zinc-copper couple to achieve complete ethyl iodide consumption at 180–220°C under dry CO₂, yielding ethylzinc iodide in high purity.

Solvent Effects

Early methods avoided solvents due to concerns about side reactions, but Frankland later discovered that diethyl ether (Et₂O) suppresses gas evolution (likely ethane from Zn–C bond cleavage) and improves yields. Modern adaptations use polar aprotic solvents like N,N-dimethylacetamide (DMA), which stabilize the intermediate and facilitate mixing. A 2012 protocol by Kato et al. achieved quantitative conversion by stirring zinc and iodine in DMA at 20°C for 10 minutes, followed by ethyl iodide addition and 3-hour reaction.

Metathesis Reaction Between Diethylzinc and Zinc Iodide

Ethylzinc iodide can also be prepared via a metathesis reaction between diethylzinc [(C₂H₅)₂Zn] and zinc iodide (ZnI₂). This method, described in Organic Syntheses, offers superior control over stoichiometry and purity:

Procedure and Optimization

Equimolar amounts of diethylzinc and ZnI₂ are combined in anhydrous ether or tetrahydrofuran (THF) under nitrogen. The exothermic reaction proceeds rapidly at room temperature, yielding a clear solution of ethylzinc iodide. This route avoids the challenges of handling elemental zinc and ensures high reproducibility. However, the commercial availability and cost of diethylzinc (CAS 557-20-0) may limit scalability.

Use of Zinc-Copper Couple for Enhanced Reactivity

The zinc-copper couple (Zn/Cu) remains a cornerstone in organozinc chemistry. Renshaw and Greenlaw’s 20th-century work demonstrated that Zn/Cu, prepared by reducing ZnCl₂ with potassium in THF, drastically improves reaction rates with alkyl halides. For ethylzinc iodide synthesis, the couple enables milder conditions (80–100°C vs. 150–200°C) and reduces side products like diethylzinc.

Mechanistic Insights

The Zn/Cu couple’s efficacy stems from its porous structure, which increases surface area and facilitates electron transfer. Ethyl iodide undergoes oxidative addition to zinc, forming a zincate intermediate that disproportionates into ethylzinc iodide and zinc iodide:

This pathway is favored in ethereal solvents, which stabilize the ionic intermediates.

Solvent and Reaction Condition Optimization

Solvent choice profoundly impacts yield and reaction kinetics.

Ethers vs. Polar Aprotic Solvents

Diethyl ether and THF are traditional solvents, but high-boiling alternatives like diglyme (bp 162°C) allow refluxing without decomposition. In contrast, DMA and N,N-dimethylformamide (DMF) enable room-temperature reactions but require rigorous drying to prevent hydrolysis.

Temperature and Atmosphere

Elevated temperatures (≥150°C) accelerate reactions but risk Zn–C bond cleavage. Modern protocols often use nitrogen or argon atmospheres to exclude moisture and oxygen, which degrade ethylzinc iodide into ZnO and ethane.

Modern Synthetic Approaches and Catalytic Methods

Recent advances leverage catalytic systems to streamline synthesis. For example, palladium catalysts (e.g., Pd(CMe₃)₂) enable the use of less reactive alkyl chlorides, though ethyl iodide remains the preferred substrate. Additionally, ultrasonic irradiation has been shown to enhance zinc activation, reducing reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions

Zinc;ethylbenzene;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and ethylbenzene derivatives.

Reduction: Reduction reactions can convert the iodide ion to elemental iodine.

Substitution: The iodide ion can be substituted with other halogens or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include zinc oxide, ethylbenzene derivatives, and various substituted iodides. These products have significant industrial and research applications .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

Zinc;ethylbenzene;iodide serves as a reagent in various organic reactions, including: -

Biological Applications

Studies have investigated the antimicrobial properties of this compound. Its zinc component may interact with biological molecules, potentially leading to antimicrobial effects. -

Medical Applications

The compound is being explored for use in drug delivery systems due to its ability to interact with biological targets. Additionally, it has potential as a contrast agent in imaging techniques. - Industrial Applications

Case Study 1: Zinc-Iodine Battery Development

A recent study highlighted the role of this compound in improving the performance of zinc-iodine batteries. The compound's ability to stabilize iodine within the battery system enhances its electrochemical performance, making it suitable for applications in digital electronics and electric vehicles .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of zinc complexes revealed that this compound exhibited significant activity against various bacterial strains. This suggests potential for further development as an antimicrobial agent in healthcare settings .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for catalysis and substitution reactions | Effective as a Lewis acid in various reactions |

| Biological Studies | Investigated for antimicrobial properties | Significant activity against bacterial strains |

| Medical Uses | Potential drug delivery and imaging contrast agent | Promising results in biological interactions |

| Industrial Use | In polymer production and battery technology | Enhances performance in energy storage applications |

Mechanism of Action

The mechanism of action of zinc;ethylbenzene;iodide involves the interaction of its components with various molecular targets. Zinc ions can interact with enzymes and proteins, modulating their activity. Ethylbenzene can participate in aromatic interactions, while iodide ions can engage in redox reactions. These interactions collectively contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

Table 2: BTEX Compound Comparison

Zinc Iodide vs. Other Metal Halides

Zinc iodide (ZnI₂, m.p. 445°C) is less hygroscopic than zinc chloride (ZnCl₂, m.p. 290°C) but shares applications in catalysis and organic synthesis. Unlike potassium iodide (KI), ZnI₂ is a Lewis acid, enabling its use in Friedel-Crafts alkylation .

Table 3: Metal Halide Properties

Ethylbenzene Derivatives in Environmental Remediation

Ethylbenzene degradation via supported zinc oxide nanorods under visible light achieves ~85% efficiency, outperforming toluene (75%) and benzene (70%) in photocatalytic systems . This contrasts with biodegradation methods, where ethylbenzene lags behind toluene in microbial uptake rates .

Q & A

Q. What are the optimal methods for synthesizing zinc iodide (ZnI₂) in academic laboratories, and how do experimental choices affect yield and purity?

Zinc iodide can be synthesized via two primary routes:

- Direct combination of zinc metal with iodine in a weakly acidic aqueous medium (e.g., acetic acid), which facilitates dissolution of iodine and enhances reactivity .

- Double displacement using zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) with potassium iodide (KI), producing ZnI₂ alongside sulfate or chloride salts .

Q. Key considerations :

- Excess zinc ensures complete iodine consumption, avoiding residual reactants .

- Solvent choice (e.g., ethanol vs. water) impacts reaction kinetics and product recovery. Ethanol evaporation requires safety protocols due to flammability .

- Gravimetric analysis and stoichiometric calculations are critical for yield optimization (theoretical vs. actual yield discrepancies often arise from incomplete reactions or solvent retention) .

Q. How can researchers resolve contradictions in reported solubility data for zinc iodide in aqueous systems?

ZnI₂ solubility is context-dependent:

- High solubility (~430 g/100 mL at 20°C) is observed in pure water, but precipitation may occur in mixed-salt systems (e.g., with KCl or K₂SO₄ byproducts) due to common-ion effects .

- In flow dynamics research, concentrated ZnI₂ solutions are stabilized by adjusting ionic strength and refractive index, enabling applications in optical diagnostics .

Q. Methodological recommendations :

Q. What safety protocols are essential when handling ethylbenzene in inhalation exposure studies?

Ethylbenzene’s volatility and toxicity necessitate:

Q. Critical steps :

- Validate PBPK models using analogs (e.g., toluene, xylene) for parameter estimation, but confirm with experimental ethylbenzene data to avoid deviations seen in non-analogs (e.g., methyl iodide) .

Advanced Research Questions

Q. How can electrochemical methods be leveraged to decompose zinc iodide and recover elemental zinc and iodine?

Electrolysis of ZnI₂ dissolved in water or organic solvents allows decomposition:

Q. Challenges :

Q. What mechanistic insights guide the catalytic oxidation of ethylbenzene, and how do zinc-based catalysts influence selectivity?

Gold nanoparticles on zinc oxide (Au/ZnO) catalyze ethylbenzene oxidation using tert-butyl hydroperoxide (TBHP) as an oxidant:

Q. Analytical tools :

Q. How can PBPK models for ethylbenzene be improved using data from structural analogs and non-analogs?

PBPK models for ethylbenzene benefit from:

- Exact matches : Direct use of ethylbenzene-specific parameters (e.g., partition coefficients) from rat inhalation studies .

- Close analogs : Xylene and toluene share metabolic pathways (CYP450 enzymes), enabling extrapolation of hepatic clearance rates .

- Non-analogs : Methyl iodide and dichloromethane highlight limitations in extrapolating absorption rates due to divergent physicochemical properties (e.g., log P, solubility) .

Q. Validation :

Q. What experimental design principles mitigate errors in zinc iodide synthesis and decomposition studies?

Common pitfalls and solutions :

- Incomplete reaction : Use iodine in excess, confirmed by colorimetric monitoring (iodine’s purple hue fades upon reaction) .

- Solvent retention : Post-evaporation, dry ZnI₂ under vacuum to remove trapped water or ethanol .

- Mass loss during filtration : Pre-weigh filters and account for residual moisture via gravimetric correction .

Q. How do zinc iodide’s optical properties enable advanced flow diagnostics, and what are the limitations?

ZnI₂ solutions are used in refractive index matching for laser Doppler velocimetry due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.